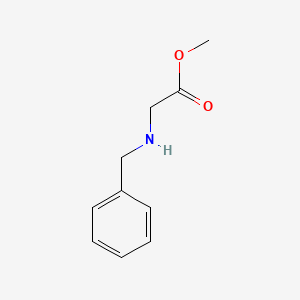

Methyl 2-(benzylamino)acetate

CAS No.: 53386-64-4

Cat. No.: VC7804545

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53386-64-4 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl 2-(benzylamino)acetate |

| Standard InChI | InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

| Standard InChI Key | UAWVZBDVSNLPDT-UHFFFAOYSA-N |

| SMILES | COC(=O)CNCC1=CC=CC=C1 |

| Canonical SMILES | COC(=O)CNCC1=CC=CC=C1 |

Introduction

Chemical and Physical Properties

Methyl 2-(benzylamino)acetate exhibits distinct physicochemical characteristics critical for its handling and application in laboratory settings. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.216 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 259.6 ± 23.0 °C |

| Flash Point | 110.8 ± 22.6 °C |

The compound’s density and boiling point reflect its moderate polarity and stability under standard conditions . Its flash point indicates flammability, necessitating precautions during storage and handling.

Synthesis and Reaction Conditions

The synthesis of methyl 2-(benzylamino)acetate is achieved through acid-catalyzed esterification. A widely reported method involves the reaction of -benzyl glycine with hydrochloric acid in a methanol-dioxane system :

Reaction Equation:

Optimized Conditions:

-

Reactants: -Benzyl glycine (500 mg, 3.0 mmol), methanol (6 mL), 4M HCl in dioxane (4 mL).

-

Temperature: Room temperature.

-

Duration: Overnight stirring.

This method avoids complex purification steps, as the hydrochloride salt precipitates directly. The use of dioxane as a co-solvent enhances reagent solubility and reaction efficiency.

Applications in Organic Synthesis

Methyl 2-(benzylamino)acetate’s bifunctional structure makes it valuable for constructing complex molecules:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume